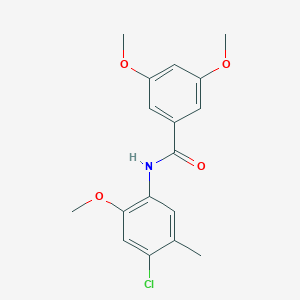

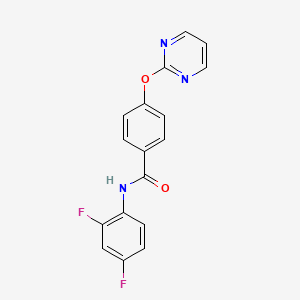

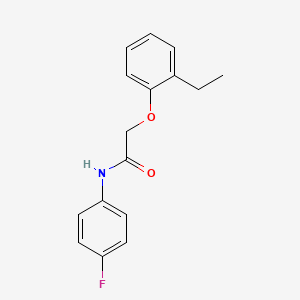

![molecular formula C16H14N2O2 B5506185 1-[(2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5506185.png)

1-[(2-methylphenoxy)acetyl]-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1-[(2-methylphenoxy)acetyl]-1H-benzimidazole, typically involves nucleophilic substitution reactions and condensation processes. For instance, the synthesis can start from o-phenylenediamine reacting with carboxylic acids or their derivatives under specific conditions to yield various benzimidazole derivatives. These synthetic pathways allow for the introduction of different substituents on the benzimidazole core, influencing the compound's physical and chemical properties (Wang, Sarris, Sauer, & Djurić, 2006).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a fused ring system combining benzene and imidazole rings. This configuration contributes to the compound's stability and reactivity. X-ray crystallography and spectral analysis (e.g., NMR, IR) are commonly used techniques for determining the detailed structure, including the orientation of substituents and the overall geometry of the molecule. Studies have shown that these structural features play a critical role in the compound's interaction with biological targets and its physical properties (Ghichi et al., 2023).

Applications De Recherche Scientifique

DNA Topoisomerase I Inhibition

1-[(2-methylphenoxy)acetyl]-1H-benzimidazole and its derivatives have been studied for their role in inhibiting mammalian type I DNA topoisomerases. This inhibition is crucial as it impacts DNA replication and cellular division processes, making these compounds potential candidates for cancer treatment and other therapeutic applications (Alpan, Gunes, & Topçu, 2007).

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives, including 1-[(2-methylphenoxy)acetyl]-1H-benzimidazole, have been explored, showing effectiveness against various microbial strains. These properties are significant in the development of new antibiotics and treatments for infectious diseases (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Corrosion Inhibition

Benzimidazole derivatives, including 1-[(2-methylphenoxy)acetyl]-1H-benzimidazole, have shown potential as corrosion inhibitors for metals in acidic environments. This application is particularly relevant in industrial processes and maintenance, offering a method to prolong the life of metal components and structures (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

Antioxidant Properties

Studies have highlighted the antioxidant capabilities of benzimidazole derivatives, including 1-[(2-methylphenoxy)acetyl]-1H-benzimidazole. These properties make them candidates for use in pharmaceuticals aimed at combating oxidative stress-related diseases (Kuş, Ayhan-Kılcıgil, Özbey, Kaynak, Kaya, Çoban, & Can‐Eke, 2008).

Molluscicidal and Antitumor Properties

Research has also explored the molluscicidal and antitumor activities of benzimidazole derivatives. These findings are crucial for developing new therapeutic agents for cancer treatment and agricultural applications (Nofal, Fahmy, & Mohamed, 2002).

Orientations Futures

Propriétés

IUPAC Name |

1-(benzimidazol-1-yl)-2-(2-methylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-12-6-2-5-9-15(12)20-10-16(19)18-11-17-13-7-3-4-8-14(13)18/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQICLDUOXDQGKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-benzimidazol-1-yl)-2-(2-methylphenoxy)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

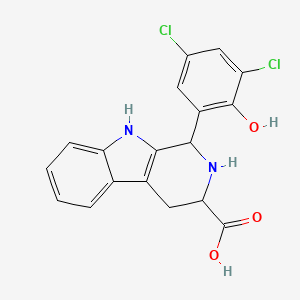

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5506130.png)

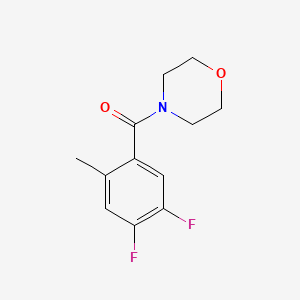

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506167.png)

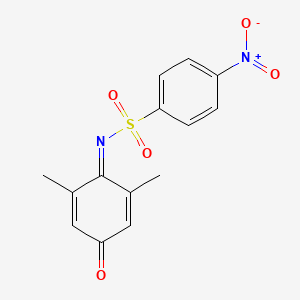

![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5506178.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5506203.png)

![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)